molecular formula C15H12BrN3O4S B2511886 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 1021131-89-4

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2511886
CAS RN: 1021131-89-4
M. Wt: 410.24
InChI Key: DYCKYJXUMMWYOJ-UHFFFAOYSA-N
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Description

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest because of its unique structure and potential biological activity. In

Scientific Research Applications

Anticancer and Antimycobacterial Agents

The synthesis of 1,3,4-oxadiazole derivatives has shown significant activity against cancer cells and mycobacteria. For instance, specific oxadiazole derivatives demonstrated superior activity against MDA231, DU145, HCT15 cancer cell lines, showcasing their potential as anticancer agents. Additionally, these compounds have shown promising antimycobacterial properties (Polkam et al., 2017).

Antimicrobial Activity

Another application is in the development of novel antimicrobial agents. Compounds synthesized through the reaction of 5-bromothiophene-2-carbohydrazide with different benzoic acid derivatives have shown moderate to good antimicrobial and antifungal activity, indicating their potential in combating microbial infections (Makwana & Naliapara, 2014).

Anti-Proliferative Activities

Research into N-Mannich bases derived from 1,3,4-oxadiazole compounds has also shown that these derivatives possess significant anti-proliferative activities against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, and breast cancer, highlighting their potential in cancer therapy (Al-Wahaibi et al., 2021).

Material Science Applications

In materials science, 1,3,4-oxadiazole derivatives have been synthesized and characterized for their potential in creating new aromatic polyamides and thin films. These materials exhibit good thermal stability and possess desirable mechanical properties, making them suitable for various applications in the materials science field (Sava et al., 2003).

Antioxidant Activity

The antioxidant properties of 1,3,4-oxadiazole derivatives have been explored, with certain compounds showing significant free-radical scavenging ability. This suggests their utility in developing antioxidant agents, which could have implications in pharmaceuticals and nutraceuticals (Shakir et al., 2014).

properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O4S/c1-21-9-5-3-4-8(12(9)22-2)13(20)17-15-19-18-14(23-15)10-6-7-11(16)24-10/h3-7H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCKYJXUMMWYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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